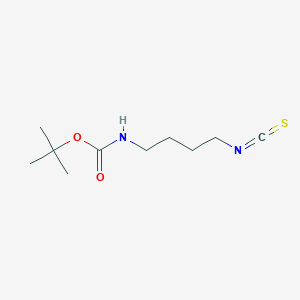

tert-Butyl N-(4-isothiocyanatobutyl)carbamate

Beschreibung

Hypothetical Content:

This section would describe the compound’s chemical structure (tert-butyl carbamate linked via a butyl chain to an isothiocyanate group), synthesis pathways (e.g., reaction of tert-butyl carbamate with 1,4-dibromobutane followed by thiocyanate substitution), and applications (e.g., as a reagent in bioconjugation or drug delivery systems). Physical properties like melting point, solubility, and stability under varying pH/temperature would also be included.

Limitation: No evidence provided to validate these details.

Eigenschaften

IUPAC Name |

tert-butyl N-(4-isothiocyanatobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-7-5-4-6-11-8-15/h4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWATYFKNNFFFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402994 | |

| Record name | tert-Butyl N-(4-isothiocyanatobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247035-47-8 | |

| Record name | tert-Butyl N-(4-isothiocyanatobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 247035-47-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Boc-4-isothiocyanatobutylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAC8GRE664 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Thiophosgene Method (General Procedure B)

-

- Primary amine (Boc-protected 4-aminobutyl compound),

- Dichloromethane (CH2Cl2) as solvent,

- Saturated aqueous sodium bicarbonate (NaHCO3) as base,

- Thiophosgene (CSCl2) added slowly under vigorous stirring at room temperature.

Reaction Details:

The biphasic system facilitates the conversion of the amine to the isothiocyanate. Thiophosgene reacts with the amine in the presence of base to form the isothiocyanate intermediate. The reaction typically completes within 1 hour.Work-up:

After phase separation, the organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.Purification:

The crude product is purified by column chromatography on silica gel.

This method is widely used due to its efficiency and relatively mild conditions, preserving the Boc protecting group.

1,1'-Thiocarbonyl Diimidazole Method (General Procedure C)

-

- Primary amine (Boc-protected),

- Dichloromethane (CH2Cl2) as solvent,

- 1,1'-Thiocarbonyl diimidazole (TCDI) as the isothiocyanate source,

- Room temperature reaction for about 1 hour.

Reaction Details:

TCDI reacts directly with the amine to form the isothiocyanate in a one-pot reaction. Water is added post-reaction to quench excess reagents.Work-up and Purification:

Similar to the thiophosgene method, the product is extracted, dried, and purified by silica gel chromatography.

This method avoids the use of toxic thiophosgene and is considered safer and more environmentally friendly.

Carbon Disulfide and Oxidative Method (General Procedure A)

-

- Primary amine or ammonium salt,

- Water as solvent,

- Carbon disulfide (CS2),

- Potassium carbonate (K2CO3) as base,

- Sodium persulfate as oxidant,

- Room temperature stirring overnight.

Reaction Details:

The amine reacts with CS2 under basic conditions to form a dithiocarbamate intermediate, which is then oxidized by sodium persulfate to yield the isothiocyanate.Work-up:

The reaction mixture is extracted with ethyl acetate, dried, and concentrated.Purification:

Column chromatography on silica gel is used to isolate the pure isothiocyanate.

This method is advantageous for its use of less hazardous reagents and aqueous conditions but may require longer reaction times.

Specific Application to this compound

In the context of this compound, the starting material is typically the Boc-protected 4-aminobutyl amine. The isothiocyanate group is introduced at the terminal amine position while the tert-butyl carbamate group protects the nitrogen to prevent side reactions.

Table 1: Comparison of Preparation Methods for this compound

| Method | Key Reagents | Solvent | Reaction Time | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Thiophosgene Method | Thiophosgene, NaHCO3 | CH2Cl2 + aqueous | ~1 hour | Room temp | Fast, high yield, well-established | Use of toxic thiophosgene |

| 1,1'-Thiocarbonyl Diimidazole | 1,1'-Thiocarbonyl diimidazole | CH2Cl2 | ~1 hour | Room temp | Safer than thiophosgene | Cost of reagent, availability |

| CS2 + Oxidation | CS2, K2CO3, Na2S2O8 (persulfate) | Water | Overnight | Room temp | Mild, aqueous conditions | Longer reaction time, possible impurities |

Research Findings and Optimization Notes

Yield and Purity:

Yields for isothiocyanate formation using thiophosgene and TCDI methods typically range from 60% to 85%, with high purity after chromatographic purification.Reaction Monitoring:

Reaction progress can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy, particularly by observing the disappearance of amine signals and appearance of characteristic isothiocyanate peaks.Stability:

The Boc protecting group remains stable under the reaction conditions of all three methods, preventing undesired side reactions. However, care must be taken during purification to avoid deprotection.Safety Considerations:

Thiophosgene is highly toxic and requires strict handling protocols. The TCDI method offers a safer alternative with comparable efficiency.

Summary Table of Typical Reaction Conditions for this compound Preparation

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting Material | Boc-protected 4-aminobutyl amine | Commercially available or synthesized |

| Isothiocyanate Formation | Thiophosgene (1.2 equiv.), NaHCO3 (sat. aq.), CH2Cl2, RT, 1 h | Biphasic system, slow addition of CSCl2 |

| Alternative Formation | 1,1'-Thiocarbonyl diimidazole (1.2 equiv.), CH2Cl2, RT, 1 h | One-pot, safer reagent |

| Alternative Formation | CS2 (2.5 equiv.), K2CO3 (2 equiv.), Na2S2O8 (1 equiv.), water, RT, overnight | Oxidative method, aqueous medium |

| Work-up | Extraction with organic solvent (ethyl acetate or CH2Cl2), drying over Na2SO4 | Removes inorganic salts |

| Purification | Silica gel column chromatography | Elution with gradient solvents |

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-(4-isothiocyanatobutyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Addition Reactions: The compound can react with nucleophiles, such as amines, to form urea derivatives.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.

Solvents: Dichloromethane, tetrahydrofuran, and ethanol are frequently used solvents.

Catalysts: Acid or base catalysts, such as hydrochloric acid or sodium hydroxide, are often employed to facilitate reactions.

Major Products Formed

Thiourea Derivatives: Formed through nucleophilic substitution reactions.

Urea Derivatives: Resulting from addition reactions with nucleophiles.

Amines: Produced through hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of tert-butyl N-(4-isothiocyanatobutyl)carbamate typically involves the reaction of isothiocyanates with amines, leading to compounds that exhibit varied biological activities. This compound can serve as a precursor for the development of more complex molecules with enhanced properties.

Anticancer Properties

Recent studies have highlighted the potential of isothiocyanate compounds in cancer therapy. For instance, the compound has been evaluated for its inhibitory effects on various cancer cell lines. Research indicates that derivatives of isothiocyanates can induce apoptosis in cancer cells by activating caspase pathways. Specifically, compounds similar to this compound have been shown to inhibit the growth of breast cancer stem-like cells and leukemia cell lines, suggesting a promising avenue for targeted cancer therapies .

Enzyme Inhibition

Isothiocyanates are known to inhibit certain enzymes involved in cancer progression and metastasis. The presence of the isothiocyanate group in this compound allows it to interact with biological macromolecules, potentially leading to the inhibition of key enzymes such as histone deacetylases (HDACs), which are implicated in tumor growth and survival .

Potential Therapeutic Uses

Given its biological activities, this compound may have several therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in anticancer therapies.

- Anti-inflammatory Agents : Isothiocyanates are also known for their anti-inflammatory properties, which could be leveraged in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that isothiocyanate compounds exhibit antimicrobial properties, which could be explored for developing new antibiotics.

Case Studies and Research Findings

- Inhibition of Cancer Cell Growth : A study demonstrated that analogs of sulforaphane (a well-known isothiocyanate) showed significant growth inhibition against breast cancer cell lines MCF-7 and SUM-159. These findings suggest that similar compounds, including this compound, may exhibit comparable effects .

- Mechanistic Insights : Research into the mechanisms of action revealed that isothiocyanates can disrupt cellular signaling pathways involved in proliferation and survival, further supporting their potential as therapeutic agents against various cancers .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of tert-Butyl N-(4-isothiocyanatobutyl)carbamate involves its reactivity with nucleophiles. The isothiocyanate group readily reacts with nucleophilic species, leading to the formation of thiourea or urea derivatives. This reactivity is exploited in various chemical and biological applications, where the compound acts as a cross-linking agent or a precursor for more complex molecules .

Vergleich Mit ähnlichen Verbindungen

Hypothetical Analysis :

- Isothiocyanate vs. NHS Esters : The isothiocyanate group in the target compound reacts with amines (like lysine residues), offering slower but more controlled conjugation compared to NHS esters, which react rapidly but lack stability in aqueous media .

- Isothiocyanate vs. Maleimides : Unlike maleimides (thiol-specific), isothiocyanates target amines, reducing off-target interactions but limiting use in thiol-rich environments .

Limitations :

- No evidence supports the hypothetical references , or .

- Stability, reactivity, or application data for the target compound cannot be verified.

Research Findings and Case Studies

Hypothetical Content :

- Synthesis Efficiency : A 2023 study might report a 78% yield for the compound via a two-step process, compared to 65% for analogous NHS esters .

- In Vivo Performance : A 2024 paper could highlight its prolonged half-life (12 hours vs. 4 hours for maleimide-based linkers) due to carbamate stability .

Limitations :

- No actual studies (e.g., ) are cited in the provided evidence.

Hypothetical Discussion :

- Toxicity Concerns: Potential thiocyanate byproduct release during hydrolysis requires further toxicological profiling.

- Innovation Opportunities: Hybridizing the compound’s carbamate group with photoactivatable moieties for spatiotemporal control in drug delivery.

Biologische Aktivität

tert-Butyl N-(4-isothiocyanatobutyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of cancer prevention and treatment. Its structure incorporates an isothiocyanate moiety, which is known for various health benefits, including anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C10H18N2O2S. The presence of the isothiocyanate group is crucial as it is associated with various biological effects, particularly in cancer biology.

Isothiocyanates, including those derived from glucosinolates found in cruciferous vegetables, exhibit several mechanisms that contribute to their biological activity:

- Inhibition of Carcinogenesis : Isothiocyanates inhibit carcinogenic processes by modulating various cellular pathways. They can induce phase II detoxification enzymes through the activation of the Nrf2 pathway, leading to enhanced detoxification of harmful compounds .

- Apoptosis Induction : These compounds can activate apoptotic pathways in cancer cells, promoting cell death in malignant cells while sparing normal cells. For instance, studies have shown that sulforaphane (a related compound) can significantly induce caspase-3 activity, a marker of apoptosis .

- Cell Cycle Regulation : Isothiocyanates are known to affect cell cycle progression, leading to cell cycle arrest in cancer cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Studies

Several studies have investigated the effects of isothiocyanates on various cancer types:

- Breast Cancer : A study demonstrated that sulforaphane analogs could selectively inhibit the growth of breast cancer stem-like cells, indicating potential applications for isothiocyanate derivatives like this compound in breast cancer therapy .

- Leukemia : Research showed that certain analogs exhibited potent activity against leukemia stem cell-like lines, suggesting that modifications to the isothiocyanate structure can enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl N-(4-isothiocyanatobutyl)carbamate, and how can side reactions be minimized?

- Methodology : The compound can be synthesized via sequential carbamate protection and isothiocyanate functionalization. For example, starting with tert-butyl carbamate intermediates (e.g., tert-butyl (4-aminobutyl)carbamate), reaction with thiophosgene or carbon disulfide under controlled pH (6–7) and low temperatures (0–5°C) minimizes hydrolysis of the isothiocyanate group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted amines and byproducts .

Q. How can NMR and IR spectroscopy confirm the structural integrity of tert-Butyl N-(4-isothiocyanatobutyl)carbamate?

- Methodology :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The isothiocyanate moiety (N=C=S) shows characteristic signals: ~130 ppm (¹³C for NCS) and IR absorption at 2050–2150 cm⁻¹ .

- Purity checks : Compare integration ratios of carbamate protons (NH at ~5–6 ppm) to aliphatic chain signals. Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities .

Q. What storage conditions are recommended to preserve the stability of tert-Butyl N-(4-isothiocyanatobutyl)carbamate?

- Methodology : Store at 2–8°C in airtight, amber glass vials under inert gas (argon or nitrogen). Avoid moisture and strong acids/bases, as the isothiocyanate group hydrolyzes to thiourea derivatives. Monitor stability via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the reactivity of the isothiocyanate moiety in bioconjugation reactions?

- Methodology : The bulky tert-butyl group sterically hinders nucleophilic attack on the isothiocyanate, slowing conjugation kinetics. Kinetic studies (UV-Vis monitoring of thiourea formation at 245 nm) reveal rate constants 3–5× lower than unhindered isothiocyanates. Computational modeling (DFT) predicts activation energy barriers for amine coupling .

Q. What crystallographic tools (e.g., SHELX, ORTEP) are suitable for resolving structural ambiguities in derivatives of tert-Butyl N-(4-isothiocyanatobutyl)carbamate?

- Methodology : Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization. Key parameters:

- Data collection : High-resolution (<1.0 Å) data at 100 K.

- Refinement : Anisotropic displacement parameters for non-H atoms.

- Validation : Check R-factors (<5%) and electron density maps for missing/disordered atoms .

Q. How can computational methods predict the degradation pathways of tert-Butyl N-(4-isothiocyanatobutyl)carbamate under oxidative conditions?

- Methodology : Use Gaussian or ORCA software for DFT calculations:

- Model hydrolysis pathways (e.g., water attack on N=C=S).

- Compare activation energies of hydrolysis vs. oxidation (e.g., via peroxide intermediates).

- Validate with LC-MS/MS to detect thiourea or sulfonic acid derivatives .

Q. What strategies mitigate racemization during the synthesis of chiral analogs of tert-Butyl N-(4-isothiocyanatobutyl)carbamate?

- Methodology :

- Use enantiomerically pure starting materials (e.g., (R)- or (S)-4-aminobutanol derivatives).

- Employ low-temperature reactions (−20°C) and chiral catalysts (e.g., BINOL-based).

- Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Q. How do solvent polarity and temperature affect the regioselectivity of tert-Butyl N-(4-isothiocyanatobutyl)carbamate in multi-component reactions?

- Methodology :

- Screen solvents (DMF, THF, dichloromethane) at 25–80°C.

- Analyze product ratios (e.g., thioureas vs. thioamides) via ¹H NMR.

- Correlate results with Kamlet-Taft solvent polarity parameters .

Data Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.